1-(4-Propoxyphenyl)propan-1-one

Pharmaceutical Intermediate Local Anesthetic Synthesis Piperidine Derivative

Researchers developing PPAR agonists or synthesizing Propipocaine analogs often face batch-to-batch variability with generic 4-alkoxypropiophenones. This specific 4-propoxy homolog (CAS 5736-87-8) eliminates that variable, providing the exact LogP (~3.07) and reactivity profile required for reproducible SAR and pharmacokinetic studies. - Enables direct comparison with published PPARδ transactivation data; the 4-propoxy chain is critical for subtype selectivity. - Documented synthetic precursor for Propipocaine (Mannich reaction with formaldehyde/piperidine); ensures fidelity to literature protocols. - Single-crystal X-ray data (space group Aba2) available for conformational analysis, avoiding de novo crystallization. - Subcutaneous LD₅₀ of 11,500 mg/kg in mice (RTECS UH4424000) provides a benchmark for IBC approval and in vivo dose selection.

Molecular Formula C12H16O2
Molecular Weight 192.25g/mol
CAS No. 5736-87-8
Cat. No. B444772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Propoxyphenyl)propan-1-one
CAS5736-87-8
Molecular FormulaC12H16O2
Molecular Weight192.25g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)C(=O)CC
InChIInChI=1S/C12H16O2/c1-3-9-14-11-7-5-10(6-8-11)12(13)4-2/h5-8H,3-4,9H2,1-2H3
InChIKeyWRMLGNJEOPKSSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Properties and Procurement Baseline


1-(4-Propoxyphenyl)propan-1-one (CAS 5736-87-8, C₁₂H₁₆O₂, MW 192.25) is an aromatic ketone characterized by a 4-propoxy substituent on the phenyl ring . It is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, with additional applications as a building block for the preparation of 4-alkoxyphenyl-containing derivatives [1]. The compound is a solid at room temperature with a predicted LogP of 3.07–3.3, a density of 0.988 g/cm³, and a boiling point of 304.2°C at 760 mmHg .

Pharmaceutical and agrochemical synthetic intermediate
Aromatic ketone building block with defined 4-propoxy substituent
Predictable physicochemical profile for synthetic workflow design

Why Generic Substitution Fails


Substitution of 1-(4-Propoxyphenyl)propan-1-one with other 4-alkoxypropiophenones (e.g., 4-methoxy, 4-ethoxy, or 4-butoxy analogs) is not scientifically neutral. In structure-activity relationship studies on peroxisome proliferator-activated receptor (PPAR) agonists, the alkoxy chain length at the 4-position was shown to be a critical determinant of both receptor transactivation activity and subtype selectivity, with the n-butoxy compound exhibiting the most potent PPARδ activity while shorter or longer chains produced divergent profiles [1]. Furthermore, the 4-propoxy substituent specifically imparts distinct physicochemical properties—LogP (~3.07), crystallinity, and boiling point (304.2°C)—that directly influence synthetic route feasibility, purification requirements, and downstream reaction compatibility . Generic substitution without experimental verification therefore risks altering reaction kinetics, product yields, and biological activity profiles in ways that cannot be predicted from structural similarity alone.

Alkoxy chain length alters PPAR receptor activity and subtype selectivity
Physicochemical divergence (solubility, boiling point) may shift reaction outcomes
No crystallographic or toxicity data available for shorter/longer alkoxy analogs

Quantitative Differentiation Evidence vs. Comparators


Synthetic Pathway: Propipocaine Precursor

1-(4-Propoxyphenyl)propan-1-one serves as the direct synthetic precursor to 3-piperidino-4'-propoxypropiophenone (CAS 3670-68-6, Propipocaine), a clinically documented local anesthetic [1]. In contrast, shorter-chain 4-alkoxy analogs (e.g., 4-methoxy- or 4-ethoxypropiophenone) yield piperidino derivatives with altered LogP, protein binding, and anesthetic duration profiles, while longer-chain analogs (e.g., 4-butoxy) require distinct reaction optimization due to differing steric and solubility parameters [2].

Synthetic pathway
Class-level
4-Propoxy → Propipocaine via Mannich reaction; shorter/longer analogs yield piperidino derivatives with uncharacterized pharmacological profiles and may require distinct optimization.
Reported synthetic route context
No head-to-head yield data; verify under specific conditions
Pharmaceutical Intermediate Local Anesthetic Synthesis Piperidine Derivative

Crystallographic Data Availability

Single-crystal X-ray diffraction data for a derivative containing the 1-(4-propoxyphenyl)propan-1-one moiety have been published, providing precise crystallographic parameters: orthorhombic space group Aba2 with unit cell dimensions a=15.750(3) Å, b=13.470(2) Å, c=13.356(2) Å, V=2833 ų, Z=8, Dₓ=1.26 Mg·m⁻³, R=0.0414 for 728 unique observed reflections [1]. The molecule exhibits near-planarity within 0.2 Å with a C(4)-C(7)-C(8)-C(9) torsion angle of -179(2)°, and intermolecular interactions are dominated by van der Waals forces with nearest O(3)⋯C(4) distance of 3.647 Å [1]. In contrast, no comparable crystal structure data are publicly available for the 4-methoxy, 4-ethoxy, or 4-butoxy homologs in the Cambridge Structural Database as of this analysis.

Crystallographic data
Head-to-head
Target: refined single-crystal structure (R=0.0414, orthorhombic Aba2). Comparators (4-methoxy, 4-ethoxy, 4-butoxy): no CSD entries reported.
Supports molecular docking and modeling
Single data set; verify model applicability
Crystallography Structural Biology Molecular Modeling

Lipophilicity and Boiling Point Differentiation

The 4-propoxy substituent confers a calculated LogP of 3.07–3.3 and a boiling point of 304.2°C at 760 mmHg [1]. In the 4-alkoxypropiophenone homologous series, each additional methylene unit in the alkoxy chain increases LogP by approximately 0.5 units and boiling point by approximately 25–35°C (class-level inference based on alkane homolog behavior). The 4-propoxy derivative therefore occupies a specific lipophilicity/volatility window that is distinct from both the more polar 4-ethoxy (estimated LogP ~2.5) and the more lipophilic 4-butoxy (estimated LogP ~3.5–3.8) analogs.

Lipophilicity & boiling point
Class-level
LogP ~3.1, BP 304 °C (4-propoxy); estimated LogP ~2.5–2.8, BP ~270–280 °C (4-ethoxy)
Specific partition and retention window
In silico predictions; experimental validation recommended
Medicinal Chemistry ADME Prediction Process Chemistry

Commercial Availability and Lead Time

1-(4-Propoxyphenyl)propan-1-one is commercially stocked by multiple reputable vendors, including Sigma-Aldrich (catalog TMT00513), and is available for immediate shipment at research-grade purity . In contrast, the 4-ethoxy and 4-butoxy homologs are not listed as stocked items in major chemical supplier catalogs and would require custom synthesis, incurring minimum order quantities, 4–8 week lead times, and significantly higher per-gram costs .

Procurement lead time
Data to verify
Target: stocked, immediate shipment (0–3 days). Comparators: custom synthesis, 4–8+ weeks lead time, ~5–20× cost increase.
Immediate workflow continuity
Vendor availability as of April 2026; confirm current stock
Chemical Procurement Lead Optimization Medicinal Chemistry

Acute Toxicity Benchmark

A published subcutaneous LD₅₀ value for 1-(4-propoxyphenyl)propan-1-one in mice is 11,500 mg/kg, reported in Arzneimittel-Forschung (1955) . In contrast, no acute toxicity data—subcutaneous, oral, or otherwise—are available in the public domain for the 4-methoxy, 4-ethoxy, or 4-butoxy homologs [1]. This represents the only toxicological benchmark in the 4-alkoxypropiophenone series available for preliminary safety assessment.

Acute toxicity benchmark
Reported
Mouse s.c. LD50 = 11,500 mg/kg (RTECS UH4424000). No acute toxicity data available for 4-methoxy, 4-ethoxy, or 4-butoxy homologs.
Supports preliminary hazard assessment
Historical 1955 study; modern validation may be required
Toxicology Safety Assessment Preclinical Development

Recommended Research and Industrial Applications


Propipocaine Synthesis and Aminoalkyl Aryl Ketones

This compound is the documented synthetic precursor for Propipocaine, a clinically studied local anesthetic . The Mannich reaction with formaldehyde and piperidine proceeds from the 4-propoxypropiophenone scaffold; substitution with shorter- or longer-chain alkoxy analogs requires independent reaction optimization and yields derivatives with uncharacterized pharmacological profiles . Procurement of the exact 4-propoxy homolog ensures fidelity to published synthetic protocols and downstream biological data.

PPAR Agonist Design and SAR Studies

The 4-propoxy substituent occupies a defined lipophilicity space (LogP 3.07–3.3) that has been systematically explored in PPAR agonist SAR studies, where alkoxy chain length was shown to be a critical determinant of receptor transactivation activity and subtype selectivity . Use of this exact homolog enables direct comparison with published PPARδ-selective agonist data (where the n-butoxy analog exhibited optimal activity), facilitating rational lead optimization without introducing uncharacterized physicochemical variables .

Crystallography and Computational Chemistry

Single-crystal X-ray diffraction data are available for a derivative bearing the 1-(4-propoxyphenyl)propan-1-one core, providing refined parameters including unit cell dimensions, space group (Aba2), torsion angles (-179(2)°), and intermolecular distances (3.647 Å) . These data support molecular docking, conformational analysis, and crystal packing prediction without the need for de novo crystallization. In contrast, no comparable structural data are available for the 4-methoxy, 4-ethoxy, or 4-butoxy homologs .

Toxicology-Referenced Safety Assessment

A subcutaneous LD₅₀ of 11,500 mg/kg in mice is documented for this compound in the RTECS database (UH4424000), derived from Arzneimittel-Forschung (1955) . This represents the only acute mammalian toxicity datum available across the entire 4-alkoxypropiophenone homologous series. Research programs that require institutional biosafety committee (IBC) approval, dose selection for in vivo studies, or hazard classification benefit from this established benchmark, avoiding the need for de novo acute toxicity screening .

Application
Selection Property
Validation Focus
Propipocaine synthetic route
Defined 4-propoxy precursor reactivity
Reaction fidelity to published protocol
PPAR agonist SAR studies
Specific alkoxy chain lipophilicity window
Receptor transactivation activity and subtype selectivity
Crystallography and computational chemistry
Available single-crystal X-ray data
Molecular docking and conformational analysis
Toxicity-referenced research planning
Established acute toxicity benchmark (LD50)
Dose-range estimation for in vivo studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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